2-acetyl-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-acetyl-4-fluorobenzaldehyde can be synthesized through a multi-step process. One common method involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent to produce 4-fluorobenzaldehyde . This intermediate can then undergo a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.
Major Products Formed
Oxidation: 2-acetyl-4-fluorobenzoic acid.
Reduction: 2-acetyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetyl-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-4-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring . In biological systems, the compound can interact with various enzymes and receptors, leading to different biological effects .
Comparison with Similar Compounds
2-acetyl-4-fluorobenzaldehyde can be compared with other fluorinated benzaldehydes and acetyl-substituted benzaldehydes:
2-acetylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
4-fluorobenzaldehyde: Lacks the acetyl group, leading to different chemical behavior.
2-acetyl-3-fluorobenzaldehyde: The position of the fluorine atom affects the compound’s reactivity and selectivity in chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
1891254-71-9 |
---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.